![molecular formula C16H20N4O4S2 B2636107 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 851410-23-6](/img/structure/B2636107.png)
2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thieno[3,2-d]pyrimidin-2-yl ring, the introduction of the methoxyethyl and isoxazol-3-yl groups, and the formation of the thioacetamide linkage .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thieno[3,2-d]pyrimidin-2-yl ring, which is a fused ring system containing sulfur and nitrogen atoms. The methoxyethyl and isoxazol-3-yl groups would be attached to this ring system .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thioacetamide group could potentially be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the methoxyethyl group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
Antitumor Activity
A study conducted by Hafez and El-Gazzar (2017) synthesized novel derivatives of thieno[3,2-d]pyrimidine and evaluated their antitumor activity. They found that these compounds, including variants of thieno[3,2-d]pyrimidine, exhibited potent anticancer activity against human cancer cell lines such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Effects
Another study by Jafar et al. (2017) explored the antifungal effects of certain pyrimidin-2-amine derivatives, including those with a structure similar to thieno[3,2-d]pyrimidin, against fungi like Aspergillus terreus and Aspergillus niger. They concluded that these compounds had significant antifungal properties (Jafar et al., 2017).
Synthesis of Heterocyclic Compounds
Abu-Hashem, Al-Hussain, and Zaki (2020) discussed the synthesis of novel benzodifuranyl, thiazolopyrimidines, and other heterocyclic compounds derived from visnaginone and khellinone. These compounds showed potential as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, indicating a promising avenue for agricultural and medical applications (Deohate & Palaspagar, 2020).
Future Directions
properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-9-6-12(19-24-9)18-13(21)8-25-16-17-11-7-10(2)26-14(11)15(22)20(16)4-5-23-3/h6,10H,4-5,7-8H2,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAVSVORKGNPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NOC(=C3)C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide |
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